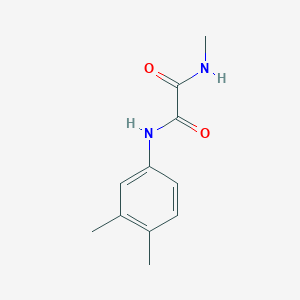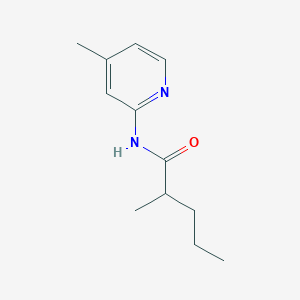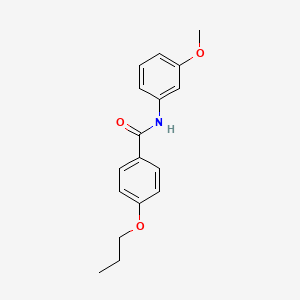![molecular formula C18H21N5OS B4947491 1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine](/img/structure/B4947491.png)
1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine is a complex organic compound that features a morpholine ring, a pyridine ring, a thiazole ring, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, which are then linked together through a series of condensation and substitution reactions. Common reagents used in these reactions include:
Morpholine: Used to introduce the morpholine ring.
Pyridine derivatives: Used to form the pyridine ring.
Thiazole derivatives: Used to introduce the thiazole ring.
Pyrrole derivatives: Used to form the pyrrole ring.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
科学的研究の応用
1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function.
類似化合物との比較
Similar Compounds
- 1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine
- 2-(morpholin-4-yl)pyridin-3-ylmethanol
- 1-(1,3-thiazol-2-yl)pyrrol-2-ylmethanamine
Uniqueness
This compound is unique due to its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-(2-morpholin-4-ylpyridin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-3-15(17(20-5-1)22-8-10-24-11-9-22)13-19-14-16-4-2-7-23(16)18-21-6-12-25-18/h1-7,12,19H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSYPMGSKLXKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC=CN3C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-allyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4947415.png)
![4-[(2,8-dimethylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B4947419.png)

![ethyl 3-allyl-4-[(2-chlorobenzoyl)amino]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B4947428.png)
![3-(3-chlorophenyl)-1-ethyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4947434.png)



![3-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B4947482.png)

![N-[4-(dimethylsulfamoyl)phenyl]benzamide](/img/structure/B4947494.png)

![4-[3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4947519.png)
![tetramethyl 6'-(4-fluorobenzoyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4947522.png)
